3-(Methylethoxyphosphinyl)propionitrile 3-(Methylethoxyphosphinyl)propionitrile
Brand Name: Vulcanchem
CAS No.: 18261-62-6
VCID: VC14274043
InChI: InChI=1S/C6H12NO2P/c1-3-9-10(2,8)6-4-5-7/h3-4,6H2,1-2H3
SMILES:
Molecular Formula: C6H12NO2P
Molecular Weight: 161.14 g/mol

3-(Methylethoxyphosphinyl)propionitrile

CAS No.: 18261-62-6

Cat. No.: VC14274043

Molecular Formula: C6H12NO2P

Molecular Weight: 161.14 g/mol

* For research use only. Not for human or veterinary use.

3-(Methylethoxyphosphinyl)propionitrile - 18261-62-6

Specification

CAS No. 18261-62-6
Molecular Formula C6H12NO2P
Molecular Weight 161.14 g/mol
IUPAC Name 3-[ethoxy(methyl)phosphoryl]propanenitrile
Standard InChI InChI=1S/C6H12NO2P/c1-3-9-10(2,8)6-4-5-7/h3-4,6H2,1-2H3
Standard InChI Key JEUUIAMCHYUADD-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(C)CCC#N

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The molecular formula of 3-(Methylethoxyphosphinyl)propionitrile is C₆H₁₂NO₂P, with a molecular weight of 161.14 g/mol. Its IUPAC name, 3-[ethoxy(methyl)phosphoryl]propanenitrile, reflects the ethoxy-methylphosphoryl group attached to the third carbon of the propionitrile backbone. The compound’s structure is represented as:

CH₃CH₂O-P(O)(CH₃)-CH₂-C≡N\text{CH₃CH₂O-P(O)(CH₃)-CH₂-C≡N}

The presence of both phosphinyl and nitrile functional groups confers distinct electronic and steric properties, influencing its reactivity in synthetic pathways.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(Methylethoxyphosphinyl)propionitrile typically involves multi-step reactions:

  • Phosphinylating Propionitrile: Propionitrile undergoes phosphorylation using methylethoxyphosphinyl chloride in the presence of a base (e.g., triethylamine) to introduce the phosphinyl group.

  • Purification: The crude product is purified via fractional distillation or column chromatography to isolate the target compound.

This method mirrors strategies used for analogous organophosphorus nitriles, where controlled reaction conditions prevent side reactions such as hydrolysis of the nitrile group.

Industrial-Scale Production Challenges

Scalability is hindered by:

  • Sensitivity of the nitrile group to hydrolysis under acidic or basic conditions.

  • Requirement for anhydrous environments to maintain phosphinyl group stability.

Applications and Functional Utility

Pharmaceutical Intermediate

The compound’s nitrile group serves as a precursor for amines (via hydrogenation) or carboxylic acids (via hydrolysis), making it valuable in synthesizing bioactive molecules. For example, its derivatives could act as enzyme inhibitors or receptor modulators.

Agrochemical Development

Organophosphorus compounds are widely used in pesticides. While 3-(Methylethoxyphosphinyl)propionitrile’s specific role remains under investigation, its structural analogs demonstrate insecticidal activity by acetylcholinesterase inhibition.

Material Science

The phosphinyl group’s electron-withdrawing properties may enhance the thermal stability of polymers when incorporated as a monomer.

Research Findings and Reactivity Studies

Nucleophilic Reactivity

The nitrile group participates in nucleophilic additions, forming imines or thioamides when reacted with amines or thiols, respectively. For instance:

R-C≡N + H₂N-R’ → R-NH-C≡N-R’\text{R-C≡N + H₂N-R' → R-NH-C≡N-R'}

Such reactions are critical for constructing heterocyclic frameworks in drug discovery.

Coordination Chemistry

The phosphoryl oxygen can act as a Lewis base, coordinating to metal ions like palladium or platinum. This property is exploited in catalysis, where the compound serves as a ligand in cross-coupling reactions.

Comparative Analysis with Structural Analogs

The table below contrasts 3-(Methylethoxyphosphinyl)propionitrile with related compounds:

Compound NameStructure FeaturesKey Properties
PropionitrileSimple nitrile (CH₃CH₂C≡N)Solvent; precursor to acrylonitrile
3-(N-Nitrosomethylamino)propionitrileNitrile with nitroso group (N=O)Carcinogenic; used in cancer research
MethylethoxyphosphinePhosphine derivative (CH₃CH₂O-PH₂)Reducing agent in organic synthesis

This comparison underscores how functional group modifications drastically alter chemical behavior and applications.

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